molecular formula C₂₁H₂₁FO₈ B1141398 (R)-Flurbiprofen glucuronide CAS No. 162992-67-8

(R)-Flurbiprofen glucuronide

Cat. No.: B1141398
CAS No.: 162992-67-8
M. Wt: 420.39
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Description

®-Flurbiprofen glucuronide is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug. Flurbiprofen is used to treat pain and inflammation associated with conditions such as arthritis. The glucuronidation process, which involves the conjugation of flurbiprofen with glucuronic acid, enhances the solubility of the drug, facilitating its excretion from the body. This process is stereoselective, with the ®-enantiomer being the predominant form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-flurbiprofen glucuronide involves the enzymatic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7. The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid .

Industrial Production Methods: Industrial production of ®-flurbiprofen glucuronide can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the compound. Microbial biotransformation is particularly suited for producing glucuronides that arise from sequential reactions .

Chemical Reactions Analysis

Types of Reactions: ®-Flurbiprofen glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of flurbiprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out in vitro using human liver microsomes or recombinant enzymes .

Major Products: The major product of the glucuronidation reaction is ®-flurbiprofen glucuronide. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .

Mechanism of Action

The mechanism of action of ®-flurbiprofen glucuronide involves its formation through the glucuronidation of flurbiprofen. This process is catalyzed by UDP-glucuronosyltransferase 2B7, which transfers glucuronic acid to the ®-enantiomer of flurbiprofen. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This process helps in reducing the concentration of the active drug in the body, thereby modulating its pharmacological effects .

Biological Activity

(R)-Flurbiprofen glucuronide is a significant metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and comparative analysis with other related compounds.

1. Metabolism and Formation

Glucuronidation Process
(R)-Flurbiprofen undergoes glucuronidation primarily through the action of UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the conjugation of flurbiprofen with glucuronic acid. This reaction significantly increases the water solubility of the compound, facilitating its excretion from the body. The glucuronidation of (R)-flurbiprofen occurs at a higher rate compared to its (S)-enantiomer, highlighting the stereoselectivity of UGT2B7 .

Key Reaction Conditions

  • Reagents : UDP-glucuronic acid, UGT enzymes
  • Environment : Typically conducted in vitro using human liver microsomes

2. Pharmacokinetics

The pharmacokinetics of this compound reveal that it is predominantly formed in the liver and excreted via urine. Studies have shown that urinary concentrations of this compound in healthy subjects range from 6.8 to 29.4 µg/mL, which is notably higher than those of (S)-flurbiprofen glucuronide .

3. Biological Activity

Anti-inflammatory Properties
(R)-Flurbiprofen exhibits anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. By reducing prostaglandin levels, this compound contributes to alleviating pain and inflammation .

Comparative Analysis with Other Compounds

CompoundFormation RateBiological ActivityNotes
This compoundHighAnti-inflammatory, analgesicDominant metabolite; higher solubility
(S)-Flurbiprofen glucuronideLowerSimilar but less potentLess favorable pharmacokinetics
Ibuprofen glucuronideModerateAnti-inflammatorySimilar metabolic pathway
Ketoprofen glucuronideModerateAnti-inflammatoryShares metabolic characteristics

4. Clinical Implications

The clinical relevance of measuring both (R)- and (S)-flurbiprofen glucuronides lies in their potential contribution to adverse drug reactions, particularly hypersensitivity. The acyl glucuronides can non-enzymatically convert into protein-bound forms that may elicit hypersensitivity reactions . Understanding the dynamics between these metabolites is critical for optimizing therapeutic strategies and minimizing side effects.

5. Case Studies

Several studies have investigated the pharmacological profiles and safety profiles of flurbiprofen and its metabolites:

  • Study on Hepatic Function : A study involving patients with alcoholic cirrhosis demonstrated altered pharmacokinetics for flurbiprofen, underscoring the need for dose adjustments based on liver function .
  • Toxicity Assessment : Recent research indicated that novel derivatives of flurbiprofen exhibited lower toxicity compared to standard flurbiprofen while maintaining significant anti-inflammatory activity .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQBSOCUVSKTP-LPCIUUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162992-67-8
Record name Tarenflurbil-acyl-beta-D-glucuronide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?

A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].

Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?

A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].

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